molecular formula C18H12ClN5O3 B11040174 4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11040174
M. Wt: 381.8 g/mol
InChI Key: PJLLBMVMTPHHEE-DLCJZXKTSA-N
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Description

4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of chlorinated aromatic compounds, hydrazones, and nitriles, followed by specific reaction conditions such as temperature control, solvent selection, and catalyst usage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

Molecular Formula

C18H12ClN5O3

Molecular Weight

381.8 g/mol

IUPAC Name

4-[(E,3E)-1-chloro-3-hydrazinylidene-1-(4-methoxyphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H12ClN5O3/c1-27-14-4-2-11(3-5-14)18(19)16(10-23-22)15-6-12(8-20)13(9-21)7-17(15)24(25)26/h2-7,10H,22H2,1H3/b18-16-,23-10+

InChI Key

PJLLBMVMTPHHEE-DLCJZXKTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C=N\N)/C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])/Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C=NN)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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